2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-3-31-14-6-13-28-24(30)23-22(19-7-4-5-8-20(19)33-23)27-25(28)32-16-21(29)26-15-18-11-9-17(2)10-12-18/h4-5,7-12H,3,6,13-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXHMWWMIWXAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core. Common reagents used in this step include sulfur-containing compounds and nitrogen sources under acidic or basic conditions.
Introduction of the Ethoxypropyl Group: The ethoxypropyl group is introduced through nucleophilic substitution reactions, where an appropriate ethoxypropyl halide reacts with the thieno[3,2-d]pyrimidine core.
Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Introduction of the Methylbenzyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxypropyl or methylbenzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including reflux or room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted thienopyrimidine derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
- Functional Groups : The presence of thio and acetamide functionalities is critical for its biological activity.
- Synthesis Pathway : The compound is synthesized through organic reactions involving thieno[3,2-d]pyrimidine derivatives, often requiring specific conditions such as temperature control and the use of solvents like dioxane or dichloroethane.
Pharmacological Applications
Research indicates that this compound exhibits various biological activities that make it a candidate for drug development:
- Anticancer Activity : Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidines possess anticancer properties. The compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .
- Anti-inflammatory Properties : Compounds similar to 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide have been reported to exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes related to disease processes. For instance, some thieno derivatives have shown promise as inhibitors of phosphoinositide-dependent kinase and other kinases involved in signaling pathways .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this structure:
- A study published in a pharmacology journal demonstrated the synthesis of similar thieno derivatives and their evaluation as potential anticancer agents. The results indicated significant cytotoxicity against various cancer cell lines .
- Another investigation focused on the anti-inflammatory properties of thieno derivatives, where compounds were tested for their ability to inhibit inflammatory cytokines in vitro .
Synthesis Techniques
The synthesis of this compound typically involves:
- Formation of the Thieno Ring : Utilizing appropriate precursors and reaction conditions to form the thieno structure.
- Thio Group Introduction : Incorporating the thio group through nucleophilic substitution reactions.
- Acetamide Functionalization : Adding the acetamide group via acylation reactions.
Mechanism of Action
The mechanism of action of 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for the proliferation and survival of cancer cells. For example, it may inhibit the activity of phosphatidylinositol 3-kinase (PI3K) and other kinases involved in cell signaling, leading to the induction of apoptosis and inhibition of cell growth.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyrimidine ring and acetamide side chain. Key comparisons include:
Key Observations :
- N-(4-methylbenzyl) introduces a hydrophobic aromatic moiety, contrasting with polar groups (e.g., hydroxypropyl in ) or electron-withdrawing chlorophenyl in .
Physicochemical Properties
- Polar Surface Area (PSA) : The hydroxypropyl group in increases PSA (~90 Ų), enhancing solubility, whereas the target compound’s ethoxypropyl and methylbenzyl groups reduce PSA (~75 Ų), favoring membrane penetration.
- Lipophilicity (LogP) : The ethoxypropyl substituent likely raises LogP compared to analogs with polar or aromatic groups, aligning with trends in .
Biological Activity
2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the thienopyrimidine class, which is known for its potential in treating various diseases, including infections and cancer.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 481.63 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is crucial for its biological properties. Its synthesis typically involves several steps, including the formation of the thieno[3,2-d]pyrimidine core and the introduction of various functional groups that enhance its activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antimycobacterial activities. In vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as mycobacterial strains such as Mycobacterium tuberculosis and Mycobacterium avium.
| Microbial Strain | Activity (MIC) |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Mycobacterium tuberculosis | Significant |
| Mycobacterium avium | Significant |
The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity, with some derivatives showing non-toxic profiles at concentrations up to 200 µmol/L .
Anticancer Properties
The thienopyrimidine derivatives are also being explored for their anticancer properties. Studies have shown that modifications in side chains can significantly enhance the cytotoxicity against various cancer cell lines. The presence of specific substituents on the benzyl amide side chain has been correlated with increased potency against tumor cells.
The biological activity of this compound can be attributed to its ability to interfere with microbial and cancer cell metabolism. The thieno[3,2-d]pyrimidine structure is known to inhibit key enzymes involved in nucleic acid synthesis and cellular respiration in target organisms. This inhibition leads to cell death or growth suppression.
Case Studies
- Antibacterial Efficacy : A study evaluated several thienopyrimidine derivatives against resistant strains of bacteria. Among them, compounds with the thieno[3,2-d]pyrimidine core exhibited MIC values as low as 0.91 µM against E. coli, demonstrating their potential as effective antibacterial agents .
- Anticancer Activity : In a preclinical study involving various cancer cell lines, derivatives of this compound were tested for cytotoxicity. Results indicated that certain modifications led to enhanced apoptosis in cancer cells compared to standard treatments .
Q & A
Q. What synthetic routes are recommended for producing this compound, and how can reaction conditions be optimized for higher yields?
A two-step cyclocondensation approach is commonly employed. First, react intermediates (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide analogs) with aldehydes in ethanol under reflux to form azomethine derivatives. Subsequent heterocyclization using glacial acetic acid and DMSO yields the thieno[3,2-d]pyrimidinone core. Optimization via Design of Experiments (DoE) can systematically adjust variables (e.g., temperature, solvent ratios) to improve yields. For example, increasing DMSO concentration may enhance cyclization efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Essential methods include:
- HPLC : Assess purity (>95% recommended for biological assays) .
- NMR Spectroscopy : ¹H and ¹³C NMR validate substituent positions and regioselectivity. For example, the 4-oxo group in the pyrimidinone ring appears as a deshielded carbonyl signal (~170 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
Q. How should researchers address solubility challenges during in vitro biological assays?
Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in assay buffers. For hydrophobic derivatives, use co-solvents like PEG-400 or β-cyclodextrin inclusion complexes to enhance aqueous solubility. Pre-test solubility via nephelometry or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural validation?
Discrepancies often arise from tautomerism or residual solvents. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the thioacetamide sulfur and pyrimidinone protons can resolve ambiguity. Cross-validate with FT-IR: the 4-oxo group shows a strong C=O stretch at ~1680 cm⁻¹, while thioamide C=S appears at ~680 cm⁻¹ .
Q. What strategies mitigate inconsistent bioactivity results in enzyme inhibition assays?
- Batch Variability : Standardize enzyme sources (e.g., recombinant proteins vs. tissue extracts) and pre-treat with protease inhibitors.
- Assay Conditions : Optimize pH (e.g., 7.4 for tyrosine kinase assays) and ionic strength to stabilize the compound-enzyme interaction.
- Statistical Analysis : Apply ANOVA or nonlinear regression models to distinguish assay noise from true inhibitory effects .
Q. What computational approaches predict binding interactions between this compound and target enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with kinase ATP-binding pockets).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
Q. How can researchers resolve contradictory SAR (Structure-Activity Relationship) data in analogs?
Re-evaluate substituent effects using 3D-QSAR (e.g., CoMFA or CoMSIA). For instance, bulky 3-ethoxypropyl groups may enhance lipophilicity but reduce solubility, requiring trade-offs in lead optimization. Validate with free-energy perturbation (FEP) calculations to quantify substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
